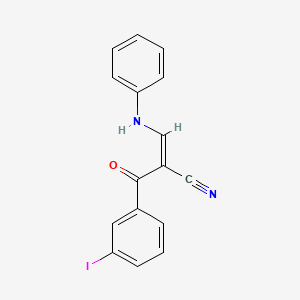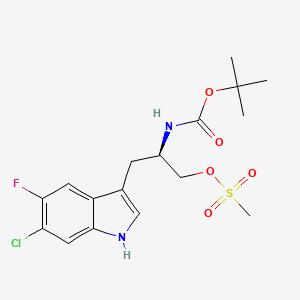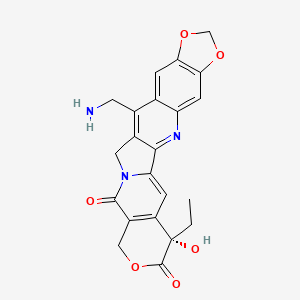![molecular formula C27H22Cl2FN3O2 B11827082 (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Substituents: The introduction of chloro, fluoro, methoxy, and methyl groups can be achieved through various substitution reactions. Reagents such as chlorinating agents, fluorinating agents, and methylating agents are commonly used under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at the chloro, fluoro, or methoxy positions using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one may be explored as a potential therapeutic agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its applications may extend to fields such as materials science, nanotechnology, and polymer chemistry.
Mécanisme D'action
The mechanism of action of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one: shares similarities with other spirocyclic compounds, such as spiro[indoline-3,1’-pyrido[3,4-b]indol]-2-ones with different substituents.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
The uniqueness of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one lies in its specific combination of substituents and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C27H22Cl2FN3O2 |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
(1R,3S)-5',7-dichloro-6-fluoro-1'-[(4-methoxyphenyl)methyl]-3-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C27H22Cl2FN3O2/c1-14-9-19-18-11-22(30)21(29)12-23(18)31-25(19)27(32-14)20-10-16(28)5-8-24(20)33(26(27)34)13-15-3-6-17(35-2)7-4-15/h3-8,10-12,14,31-32H,9,13H2,1-2H3/t14-,27+/m0/s1 |
Clé InChI |
USJKHXAXUQKUBO-PGGUUEOZSA-N |
SMILES isomérique |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
SMILES canonique |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)


![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)






